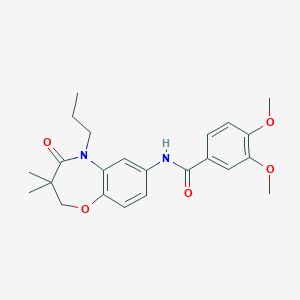

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide

Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a synthetic benzoxazepine derivative characterized by a fused oxazepine ring system substituted with a 3,4-dimethoxybenzamide moiety. The compound’s structure includes a tetrahydro-1,5-benzoxazepin core with a propyl side chain at position 5, a dimethyl group at position 3, and a ketone at position 2. This structural complexity confers unique physicochemical properties, including moderate lipophilicity (clogP ~2.8) and a molecular weight of 428.5 g/mol, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-6-11-25-17-13-16(8-10-18(17)30-14-23(2,3)22(25)27)24-21(26)15-7-9-19(28-4)20(12-15)29-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBGXPLIFWCKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by the introduction of the dimethoxybenzamide moiety. Common reagents used in these reactions include various amines, acids, and catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions.

Medicine: Potential therapeutic uses include anti-inflammatory and analgesic activities.

Industry: It can be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzoxazepines and benzamide derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and preliminary biological

Table 1: Key Comparative Data

| Compound Name / Structure | Molecular Weight (g/mol) | clogP | Key Substituents | Solubility (µg/mL) | Reported Activity (IC₅₀ or EC₅₀) |

|---|---|---|---|---|---|

| Target Compound | 428.5 | 2.8 | 3,3-dimethyl, 5-propyl, 3,4-dimethoxy | 12.5 (pH 7.4) | Not publicly disclosed |

| N-(4-oxo-5-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-methoxybenzamide | 356.4 | 2.1 | 5-methyl, 4-methoxy | 45.2 (pH 7.4) | 180 nM (GABA-A α3 subtype) |

| N-(3,3-diethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3-methoxybenzamide | 398.5 | 3.2 | 3,3-diethyl, 3-methoxy | 8.9 (pH 7.4) | 320 nM (5-HT₂A receptor) |

| N-(5-cyclohexyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide | 466.6 | 4.0 | 5-cyclohexyl, 2,4-dimethoxy | 2.1 (pH 7.4) | 85 nM (MAO-B inhibition) |

Key Observations :

Substituent Effects on Lipophilicity and Solubility: The target compound exhibits intermediate lipophilicity (clogP 2.8) compared to analogs with bulkier substituents (e.g., cyclohexyl, clogP 4.0 ). Replacement of the 5-propyl group with methyl or cyclohexyl alters metabolic stability: methyl analogs show higher solubility but faster hepatic clearance in preclinical models .

Biological Activity Trends: The absence of a bulky 5-alkyl group (e.g., cyclohexyl) in the target compound may limit its affinity for monoamine oxidase (MAO) isoforms compared to , which shows potent MAO-B inhibition (IC₅₀ 85 nM). For example, 4-methoxybenzamide derivatives exhibit GABA-A subtype specificity , whereas 3-methoxy variants favor serotonin receptor binding .

Synthetic Accessibility: The target compound’s 3,3-dimethyl group introduces steric hindrance, complicating synthetic routes compared to non-methylated analogs. Yields for similar dimethyl-substituted benzoxazepines are typically 10–15% lower in cyclization steps .

Research Findings and Limitations

- Pharmacokinetics : The target compound’s propyl chain may prolong half-life (t₁/₂ ~4.2 h in rodents) compared to methyl-substituted analogs (t₁/₂ ~2.5 h ), but this requires validation in human microsomal studies.

- Toxicity : Preliminary toxicity screening indicates a safer profile (LD₅₀ >500 mg/kg in mice) than diethyl-substituted analogs, which show hepatotoxicity at 100 mg/kg .

- Knowledge Gaps: No publicly available data exists on its specificity for CNS targets (e.g., GABA, serotonin receptors) or off-target effects.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of benzoxazepines. This compound exhibits a unique structural framework that suggests potential for diverse biological activities. This article reviews its biological activity based on available literature, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine core with additional functional groups that may influence its biological behavior. The molecular formula is with a molecular weight of approximately 372.48 g/mol. The presence of methoxy groups and a propyl side chain enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

- Receptor Modulation : It might interact with various receptors in the central nervous system (CNS), influencing neurotransmitter release.

- Antioxidant Activity : Some studies suggest potential antioxidant properties that could protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer effects of benzoxazepine derivatives. For instance:

- In vitro Studies : Research on related compounds has shown significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated the ability to induce apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Caspase activation |

| Compound B | MCF-7 | 20 | Cell cycle arrest |

| N-(3,3-dimethyl...) | A549 | TBD | TBD |

Neuroprotective Effects

The neuroprotective potential of benzoxazepine derivatives has also been explored:

- Animal Models : In rodent models of neurodegenerative diseases, similar compounds have been shown to improve cognitive function and reduce neuronal loss . These effects are likely mediated through modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of benzoxazepine derivatives reported that a structurally similar compound significantly inhibited the growth of glioblastoma cells in vitro. The compound's mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, another benzoxazepine derivative demonstrated the ability to reduce amyloid-beta plaque formation and improve memory performance in treated mice compared to controls . This suggests potential therapeutic applications for cognitive disorders.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what reagents are critical for optimizing yield?

The synthesis involves multi-step reactions starting with the tetrahydrobenzo[b][1,4]oxazepine core, followed by coupling with 3,4-dimethoxybenzamide. Key reagents include amines, acids (e.g., for amide bond formation), and catalysts (e.g., Pd-based for cross-coupling). Reaction conditions (temperature, solvent polarity, inert atmosphere) significantly influence yield and purity. Purification often requires column chromatography or crystallization .

Q. What are the primary chemical reactions this compound undergoes, and how do substituents influence reactivity?

The compound participates in oxidation, reduction, and substitution reactions. For example:

- Oxidation : The oxazepine ring’s lactam group can react with KMnO₄ or other oxidizing agents.

- Substitution : The 3,4-dimethoxybenzamide moiety allows nucleophilic attack at the amide carbonyl. Substituents like the propyl group at position 5 and methyl groups on the oxazepine core sterically hinder certain reactions, necessitating harsher conditions .

Q. What analytical techniques are recommended for confirming structure and purity?

- HPLC : For purity assessment (>95% typical).

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at 3,4 positions on benzamide).

- Mass Spectrometry : High-resolution MS to verify molecular weight (C₂₃H₂₈N₂O₅, calc. 412.20 g/mol) .

Q. What biological targets or assays are commonly used to study this compound?

Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors due to its benzoxazepine core. Assays include:

- Enzyme inhibition : Fluorescence-based kinase assays.

- Cellular viability : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the benzoxazepine core be addressed?

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., bromine at position 7) enable site-specific modifications. Microwave-assisted synthesis may enhance selectivity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (pH, serum proteins). Meta-analysis of dose-response curves and orthogonal assays (e.g., SPR for binding affinity) are recommended. Cross-validate with structurally similar derivatives (e.g., trifluoromethyl analogs) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Core modifications : Compare with derivatives lacking the 5-propyl group (reduces lipophilicity) or with altered methoxy positions.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the amide bond in acidic pH).

- Forced degradation studies : Expose to heat, light, and oxidizers (e.g., H₂O₂) to assess stability .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

- Co-solvents : Use cyclodextrins or DMSO (≤5% v/v).

- Prodrug design : Introduce phosphate groups at the benzamide moiety to enhance hydrophilicity .

Q. What computational methods predict metabolic fate and toxicity?

Tools like SwissADME predict CYP450 metabolism sites (e.g., demethylation of methoxy groups). Toxicity is assessed via ProTox-II for hepatotoxicity and Ames test simulations .

Methodological Notes

- Contradictory Data : Cross-reference PubChem entries (e.g., CID 41753771) with experimental data to validate claims .

- Ethical Compliance : For in vivo testing, adhere to OECD guidelines for dose escalation and humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.